

Unraveling the Impact of Cep164 Mutations on Ciliary Length: A Comparative Guide

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Centrosomal protein 164 (Cep164) is a key regulator of primary ciliogenesis, playing a critical role in the initial docking of the basal body to the cell membrane. Mutations in the CEP164 gene are associated with a spectrum of human genetic disorders known as ciliopathies, including nephronophthisis (NPHP), Joubert syndrome (JBTS), and Bardet-Biedl syndrome (BBS).[1][2][3] These disorders exhibit significant clinical variability, which may be attributed to the diverse effects of different CEP164 mutations on ciliary formation and function. This guide provides a comparative analysis of the effects of various Cep164 mutations on ciliary length, supported by experimental data, to aid in understanding the genotype-phenotype correlations in Cep164-related ciliopathies.

The Spectrum of Ciliary Phenotypes from Cep164 Mutations

The impact of Cep164 mutations on ciliary length is not uniform and appears to depend on the type and location of the mutation. While severe, truncating mutations often lead to a complete failure of ciliogenesis, certain missense and compound heterozygous mutations can result in cilia of varying lengths, and in some cases, even elongated cilia.

Quantitative and Qualitative Comparison of Ciliary Length in Cep164 Mutants

Direct quantitative comparisons of ciliary length across a wide range of specific Cep164 point mutations in a single controlled study are limited in the currently available literature. However, by synthesizing findings from multiple studies, a clearer picture of the varied effects emerges.

Cep164 Mutation Type	Specific Mutation(s)	Cell/Model System	Effect on Ciliary Length	Associated Phenotype(s)	Reference(s)
Homozygous Truncating	p.R576	Patient with Joubert Syndrome	Likely failure of ciliogenesis or severely stunted cilia.	Joubert Syndrome with bronchiectasis	[3]
Compound Heterozygous Truncating	p.R576 and p.Q1410*	Patient-derived nasal and airway epithelial cells	Variable cilia length, with some elongated motile cilia observed.	Motile ciliopathy-like syndrome with bronchiectasis	[4][5]
Compound Heterozygous Missense and Truncating	p.R93W and p.Q525X	Patient with Senior-Løken Syndrome	Presumed to be hypomorphic, allowing for some cilia formation, but specific length data is not available.	Senior-Løken Syndrome (NPHP with retinal degeneration)	[3]
Homozygous Missense	p.Q11P, p.R93W	Patients with NPHP and BBS	Generally considered hypomorphic, leading to milder ciliary defects than truncating mutations. Specific ciliary length data is not provided.	Nephronophthisis, Bardet-Biedl Syndrome	[1]

siRNA-mediated knockdown	N/A	hTERT-RPE1 cells	Suppressed cilia formation or stunted cilia.	N/A	[6]
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The Underlying Molecular Mechanisms

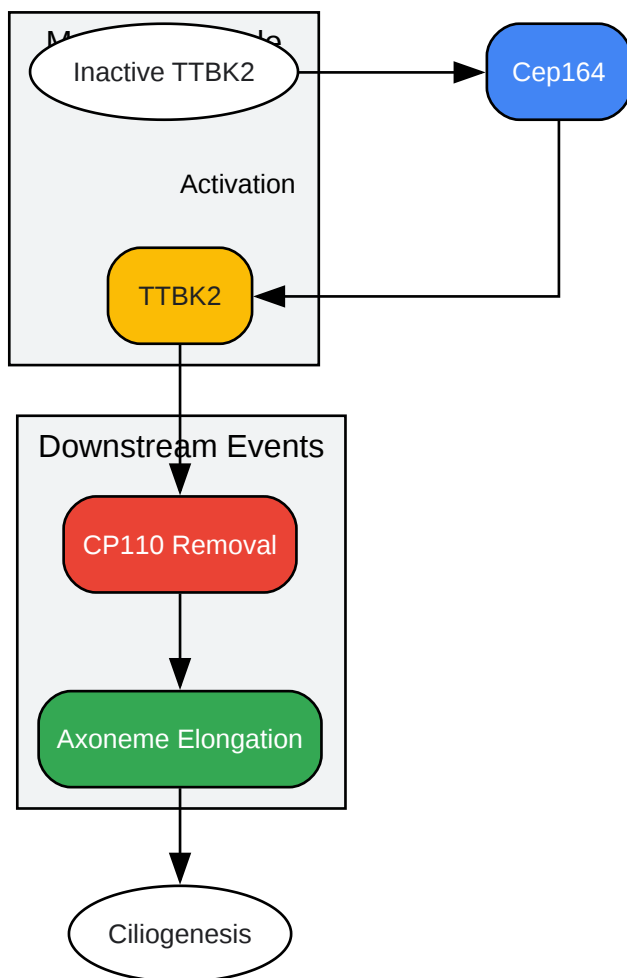
The differential effects of Cep164 mutations on ciliary length can be attributed to their varied impacts on the protein's function in the early stages of ciliogenesis. Cep164, located at the distal appendages of the mother centriole, is essential for the recruitment of Tau tubulin kinase 2 (TTBK2).[\[7\]](#) TTBK2, in turn, is critical for the removal of the ciliary inhibitor CP110 and the subsequent extension of the ciliary axoneme.

Mutations that disrupt the N-terminal WW domain of Cep164, which is responsible for TTBK2 binding, are predicted to severely impair or completely block ciliogenesis. In contrast, hypomorphic missense mutations outside of this critical domain may only partially reduce Cep164 function, allowing for the formation of cilia, albeit with potential abnormalities in length and function.[\[1\]](#) The observation of elongated cilia in a patient with compound heterozygous truncating mutations is intriguing and suggests that in some contexts, dysfunctional Cep164 may lead to a dysregulation of the mechanisms that control ciliary length.[\[4\]](#)[\[5\]](#)

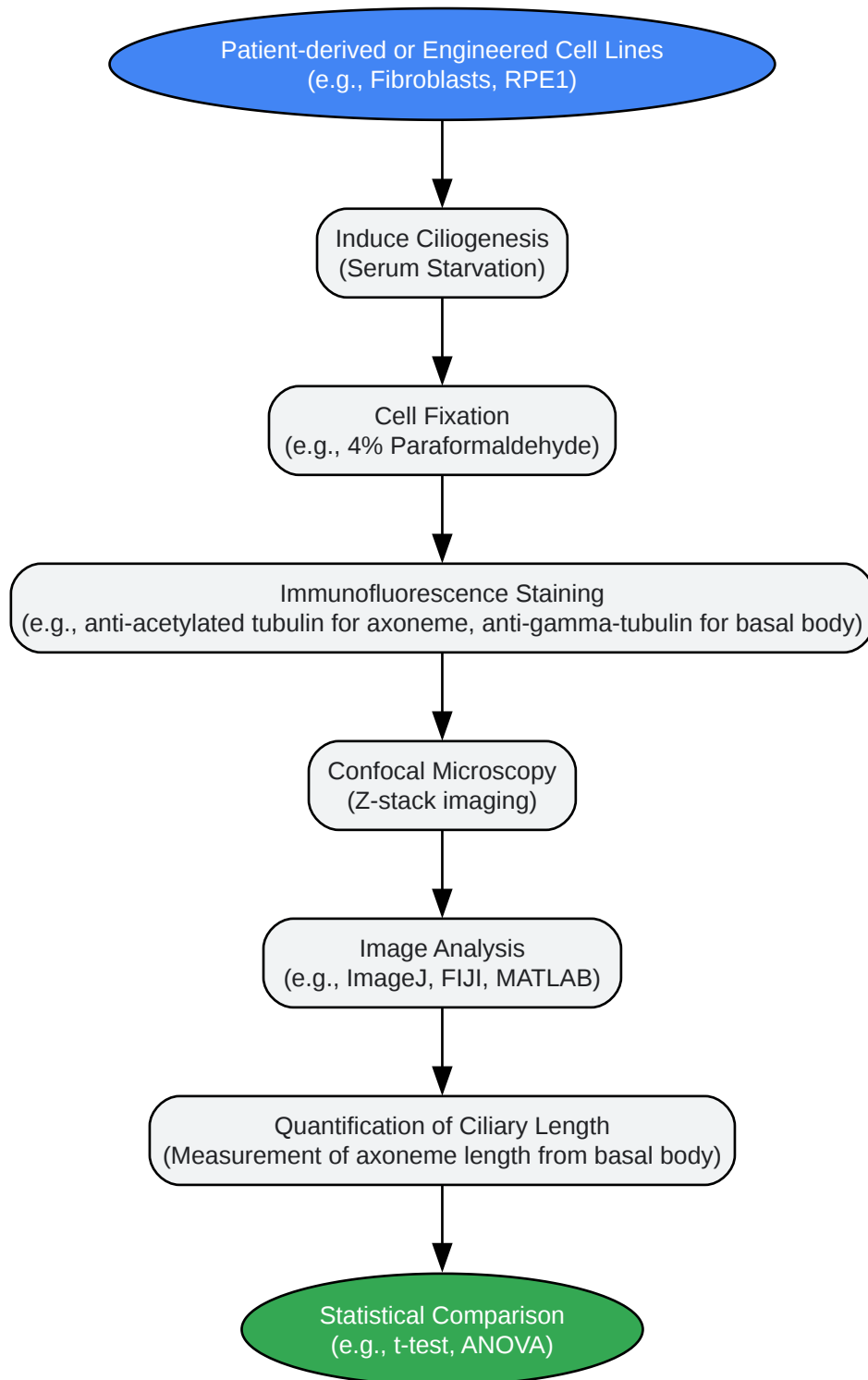
Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes involved in studying Cep164 and ciliary length, the following diagrams are provided.

Cep164-TTBK2 Signaling Pathway in Ciliogenesis



Experimental Workflow for Ciliary Length Measurement

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